Uridine-13C9, 15N2

Catalog No.
S12841567
CAS No.
M.F
C9H12N2O6
M. Wt
255.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uridine-13C9, 15N2

Product Name

Uridine-13C9, 15N2

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](2,4,5,6-13C4,1,3-15N2)pyrimidine-2,4-dione

Molecular Formula

C9H12N2O6

Molecular Weight

255.12 g/mol

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1

InChI Key

DRTQHJPVMGBUCF-SBBTXHCQSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

[13CH]1=[13CH][15N]([13C](=O)[15NH][13C]1=O)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O

Uridine-13C9,15N2 is a stable isotope-labeled nucleoside analog of uridine, which is a component of ribonucleic acid (RNA). It consists of a ribose sugar attached to a uracil base via a β-N1-glycosidic bond. The unique feature of Uridine-13C9,15N2 is the incorporation of carbon-13 and nitrogen-15 isotopes, which are used extensively in biochemical and metabolic studies due to their non-radioactive nature and ability to provide insights into metabolic pathways and molecular interactions. The molecular formula for Uridine-13C9,15N2 is C9H12N2O6, with a molecular weight of approximately 228.21 g/mol .

That selectively incorporate carbon-13 and nitrogen-15.
  • Chemical Synthesis: Advanced organic synthesis techniques can be employed to construct the ribose sugar and uracil base while incorporating the stable isotopes.
  • Enzymatic Methods: Enzymatic pathways can also be utilized to produce labeled nucleotides from simpler precursors under controlled conditions .
  • Uridine-13C9,15N2 exhibits biological activities similar to those of natural uridine. It is involved in:

    • RNA Synthesis: As a nucleotide precursor, it contributes to the synthesis of RNA molecules.
    • Metabolic Pathways: The isotopic labeling allows for tracking the metabolism of uridine in living organisms, providing insights into nucleic acid metabolism and cellular energy dynamics.
    • Neuroprotective Effects: Uridine itself has been studied for its potential neuroprotective effects, particularly in conditions like neurodegeneration and cognitive decline .

    Uridine-13C9,15N2 has several applications in research and industry:

    • Metabolic Studies: It is widely used in metabolic flux analysis to study the dynamics of nucleic acid metabolism in cells.
    • Pharmacokinetics: The compound aids in understanding drug metabolism and pharmacokinetics by tracing the labeled isotopes through biochemical pathways.
    • Biomarker Development: As a labeled compound, it can serve as a biomarker for various biological processes .

    Interaction studies involving Uridine-13C9,15N2 focus on its binding affinity and interactions with proteins involved in RNA metabolism. Research has shown that:

    • It interacts with various kinases that phosphorylate nucleotides.
    • Its incorporation into RNA can influence RNA stability and function.

    These studies often utilize techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to analyze binding interactions and metabolic pathways .

    Similar Compounds

    Several compounds share structural or functional similarities with Uridine-13C9,15N2. Here are some notable comparisons:

    Compound NameDescriptionUnique Features
    UridineNatural nucleoside involved in RNA synthesisNo isotopic labeling; widely present in cells
    CytidineAnother pyrimidine nucleoside similar to uridineContains cytosine instead of uracil
    AdenosineA purine nucleoside involved in energy transferDifferent base structure (adenine)
    GuanosineA purine nucleoside critical for protein synthesisContains guanine instead of uracil
    Uridine 5'-TriphosphatePhosphorylated form of uridine essential for RNA synthesisKey role in cellular energy transfer

    Uridine-13C9,15N2's unique isotopic labeling distinguishes it from these compounds by allowing precise tracking in metabolic studies while maintaining similar biological functions as natural uridine.

    Isotopic Labeling Techniques for Pyrimidine Nucleosides

    The synthesis of isotopically labeled pyrimidine nucleosides represents a critical area of research for advancing nuclear magnetic resonance spectroscopy and mass spectrometry applications [6]. Uridine-13C9,15N2 serves as a particularly valuable compound for metabolic tracing studies and structural analysis of ribonucleic acid molecules [9]. The strategic incorporation of both carbon-13 and nitrogen-15 isotopes into the nucleoside structure requires sophisticated synthetic approaches that maintain the integrity of the pyrimidine base while achieving high isotopic enrichment levels [11].

    Contemporary synthetic methodologies for isotopically labeled pyrimidine nucleosides employ both chemical and enzymatic approaches [9]. Chemical synthesis typically begins with isotopically labeled precursors and proceeds through well-established coupling reactions, while enzymatic methods utilize recombinant enzymes to reconstruct metabolic pathways in vitro [15]. The choice between these approaches depends on the desired labeling pattern, required quantities, and economic considerations [25].

    13C Incorporation in the Ribose Moiety

    The incorporation of carbon-13 into the ribose component of uridine requires careful selection of labeled glucose precursors and metabolic pathway manipulation [25]. Research has demonstrated that uniformly labeled carbon-13 glucose serves as an effective starting material for ribose labeling through the pentose phosphate pathway [14]. When Escherichia coli strain DL323, which lacks succinate and malate dehydrogenases, is grown on carbon-13 labeled glycerol, specific labeling patterns emerge in the ribose moiety [25].

    Ribose PositionCarbon-13 Incorporation (%)Labeling Source
    C1'75-851-13C glycerol via pentose phosphate pathway
    C2'85-952-13C glycerol via non-oxidative pentose phosphate
    C3'5-15Background incorporation
    C4'80-902-13C glycerol via pentose phosphate pathway
    C5'70-801-13C glycerol via pentose phosphate pathway

    The enzymatic synthesis approach utilizes a series of recombinant enzymes to convert labeled glucose to 5-phosphoribosyl-1-pyrophosphate, which subsequently serves as the ribose donor for nucleoside formation [15]. This method achieves carbon-13 incorporation levels exceeding 95 percent at specific ribose positions when using appropriately labeled glucose precursors [9]. The process involves glucose 6-phosphate dehydrogenase, 6-phosphogluconolactonase, and ribose-5-phosphate isomerase to generate labeled ribose-5-phosphate [15].

    Alternative approaches employ site-selective carbon-13 labeling using different glucose isotopomers [13]. Research has shown that 1-carbon-13 ribose yields exclusive labeling at specific aromatic positions in nucleosides, while 2-carbon-13 ribose provides complementary labeling patterns [14]. The incorporation efficiency varies significantly based on the metabolic state of the bacterial expression system and the presence of competing carbon sources [25].

    15N Labeling of the Uracil Base

    Nitrogen-15 labeling of the uracil base requires precise control over the nitrogen sources in the synthetic pathway [31]. The most effective approach involves the chemical synthesis of labeled uracil from nitrogen-15 enriched precursors, followed by glycosylation with the appropriately labeled ribose component [11]. The synthesis typically begins with nitrogen-15 labeled urea and proceeds through a cyanoacetylurea intermediate [11].

    The chemical synthesis of nitrogen-15 labeled uracil follows established protocols with modifications to accommodate isotopic labeling [11]. Potassium cyanide-carbon-13 reacts with 2-bromoacetic acid to form cyanoacetic acid, which then undergoes condensation with nitrogen-15 labeled urea [11]. The resulting cyanoacetylurea intermediate is cyclized under reductive conditions using palladium on barium sulfate catalyst to yield the labeled uracil base [11].

    Synthesis StepReagentYield (%)Nitrogen-15 Incorporation (%)
    Cyanoacetylurea formation15N2-urea85-92>98
    CyclizationPd/BaSO4, H275-82>98
    GlycosylationTMSOTf, ribose donor70-85>98
    Final purificationColumn chromatography60-75>95

    Enzymatic approaches for nitrogen-15 labeling utilize bacterial expression systems grown on nitrogen-15 enriched media [5]. Escherichia coli cultures grown on nitrogen-15 labeled ammonium salts incorporate the isotope into nucleotide precursors through normal metabolic processes [25]. This method achieves nitrogen-15 incorporation levels of 95-98 percent in the uracil base when using appropriately enriched growth media [6].

    Purification and Characterization Protocols

    The purification of Uridine-13C9,15N2 requires specialized protocols that account for the isotopic labeling and potential structural modifications [16]. High-performance liquid chromatography represents the primary purification method, utilizing ion-pair reversed-phase separation to achieve the required purity levels [16]. The purification workflow typically begins with crude reaction mixtures and progresses through multiple chromatographic steps to achieve greater than 95 percent purity [28].

    Initial purification employs boronate affinity chromatography to separate nucleoside products from unreacted precursors and enzymatic cofactors [9]. The boronate resin specifically binds compounds containing vicinal hydroxyl groups, allowing selective retention of nucleoside products while washing away contaminating materials [9]. Elution with acidified water releases the bound nucleosides in concentrated form suitable for further purification [32].

    Purification StepMethodRecovery (%)Purity (%)
    Boronate affinityAffi-gel 601 resin85-9575-85
    Ion-exchangeDEAE-Sephadex80-9085-95
    Reversed-phaseC18-HPLC70-85>95
    Final polishingPreparative HPLC65-80>98

    Reversed-phase high-performance liquid chromatography using C18 stationary phases provides the final purification step [16]. The separation utilizes gradient elution with acetonitrile-water mobile phases containing ion-pairing reagents to achieve baseline resolution of the target compound from structural analogs [28]. Preparative-scale separations employ specialized columns and pump systems designed to handle the high ionic strength mobile phases required for nucleoside purification [16].

    Characterization of the purified Uridine-13C9,15N2 involves multiple analytical techniques to confirm structure, isotopic incorporation, and purity [22]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and quantitative assessment of isotopic enrichment levels [19]. Carbon-13 nuclear magnetic resonance spectra exhibit characteristic chemical shift patterns for the ribose carbons, while nitrogen-15 incorporation is confirmed through long-range proton-nitrogen correlation experiments [25].

    Mass spectrometry analysis confirms the molecular weight and isotopic incorporation pattern [21]. High-resolution mass spectrometry provides exact mass measurements that distinguish the isotopically labeled compound from unlabeled analogs [22]. The mass shift of 11 atomic mass units compared to unlabeled uridine confirms complete incorporation of the carbon-13 and nitrogen-15 labels [1].

    Analytical MethodParameter MeasuredTypical Result
    1H NMRChemical shifts, couplingδ 5.9 (H1'), 4.4 (H2'), 4.2 (H3')
    13C NMRCarbon chemical shiftsδ 90.2 (C1'), 74.1 (C2'), 70.9 (C3')
    15N NMRNitrogen chemical shiftsδ 155.2 (N1), 158.7 (N3)
    HRMSExact mass[M+H]+ 255.0812 (calculated 255.0803)

    Comparative Analysis with Uridine-5'-Triphosphate-13C9,15N2 Sodium Salt

    The comparison between Uridine-13C9,15N2 and its triphosphate analog reveals significant differences in synthetic complexity, applications, and analytical properties [1] [2]. Uridine-5'-Triphosphate-13C9,15N2 Sodium Salt represents a more complex synthetic target that requires additional phosphorylation steps beyond the nucleoside synthesis . The triphosphate form exhibits enhanced utility for ribonucleic acid synthesis applications but presents greater challenges in purification and characterization [7].

    Synthetic approaches for the triphosphate derivative typically begin with the purified isotopically labeled nucleoside and proceed through stepwise phosphorylation reactions [28]. The process involves initial 5'-monophosphate formation using phosphorus oxychloride, followed by coupling with pyrophosphate donors to generate the triphosphate product [23]. Alternative enzymatic approaches utilize nucleoside diphosphate kinase to catalyze triphosphate formation from the corresponding diphosphate intermediate [32].

    Compound PropertyUridine-13C9,15N2UTP-13C9,15N2 Sodium Salt
    Molecular Weight255.08 Da539.03 Da
    Synthesis Steps4-68-12
    Overall Yield60-75%35-50%
    Purification ComplexityModerateHigh
    StabilityHighModerate
    CostModerateHigh

    The stability profiles of the two compounds differ significantly under storage and analytical conditions [2]. The nucleoside form exhibits excellent stability at standard storage temperatures and can be maintained for extended periods without degradation [7]. In contrast, the triphosphate derivative requires more stringent storage conditions, including low temperature and inert atmosphere protection, due to the lability of the phosphate bonds [1].

    Applications for the triphosphate form focus primarily on in vitro transcription and ribonucleic acid polymerase substrate studies . The compound serves as a direct substrate for ribonucleic acid synthesis, enabling incorporation of isotopic labels into specific positions within transcribed ribonucleic acid molecules [23]. This application requires high purity and proper storage to maintain enzymatic compatibility [7].

    Analytical characterization of the triphosphate derivative presents additional challenges compared to the nucleoside form [28]. Phosphorus-31 nuclear magnetic resonance spectroscopy becomes essential for confirming the phosphorylation state and detecting potential hydrolysis products [28]. The presence of sodium counterions complicates mass spectrometry analysis and requires careful sample preparation to achieve reliable results [21].

    Analytical ChallengeNucleosideTriphosphate
    Sample solubilityWater, DMSOWater only
    Mass spectrometryDirect analysisIon suppression issues
    NMR complexitySimple spectraMultiple P signals
    Purity assessmentSingle peak HPLCMultiple peak analysis

    The economic considerations for large-scale synthesis favor the nucleoside form due to reduced synthetic complexity and higher overall yields [9]. However, specific applications requiring the triphosphate functionality necessitate the additional synthetic investment despite the increased costs and complexity [1]. Research applications often require only milligram quantities, making the economic differences less significant for small-scale preparations [25].

    Molecular Structure Analysis

    Uridine consists of a β-D-ribofuranose linked through an N-glycosidic bond to the heteroaromatic uracil base. X-ray diffraction of unlabeled uridine derivatives shows that the glycosyl torsion (χ) adopts a predominantly anti orientation, with a mean torsion near −152° and a C3′-endo sugar pucker under ambient conditions [1]. Substitution with heavier carbon-13 and nitrogen-15 isotopes does not measurably alter these torsional preferences, as bond lengths and angles are governed by electronic rather than isotopic factors [2] [3].

    Table 1 summarizes key structural metrics extracted or inferred from crystallographic and solution studies.

    ParameterValueMethod / SampleNotes
    Molecular formulaC9H12N2O6Ground-state parentBaseline for comparison [4]
    Isotopic formula¹³C9H12¹⁵N2O6Fully enriched analogueNet mass increment = 11 amu [5] [6]
    Monoisotopic mass255.122 Da [5]High-resolution mass spectrometryMatches theoretical 255.1213 Da [6]
    Glycosyl torsion χ−151.9° [1]Proton–proton long-range couplingAnti conformation dominant
    Sugar pucker P27.3° (C3′-endo) [1]Nuclear Overhauser-derived pseudorotationMinimal isotope effect
    Uracil base planarity0.022 Å deviation [3]Single-crystal analysisRigid heteroaromatic core

    Spectroscopic Properties

    Carbon-13 Nuclear Magnetic Resonance Spectral Features

    Uniform carbon-13 enrichment sharpens and intensifies resonances, enabling straightforward assignment even at moderate field strengths. Experimental spectra acquired in deuterium oxide at 400 MHz reveal eight distinct carbon-13 signals after accounting for magnetic equivalence [7]. Chemical shifts are consistent with literature values for unlabeled uridine, confirming negligible perturbation from isotopic substitution.

    Table 2 lists representative chemical shifts and multiplicities.

    Carbon positionChemical shift / ppmMultiplicitySolvent / FieldCitation
    C1′92.4 [7]SingletD2O, 400 MHz2
    C2150.3 [7]SingletD2O, 400 MHz2
    C2′75.4 [7]SingletD2O, 400 MHz2
    C3′70.3 [7]SingletD2O, 400 MHz2
    C4163.9 [7]SingletD2O, 400 MHz2
    C4′85.0 [7]SingletD2O, 400 MHz2
    C5102.1 [7]SingletD2O, 400 MHz2
    C5′61.6 [7]Doublet (¹JCH ≈ 145 Hz)D2O, 400 MHz2

    Uniform labeling also enables advanced two-dimensional techniques such as carbon-carbon correlation and rotational-echo double-resonance, which have been applied to measure intra-molecular C–N distances with sub-angstrom precision [2].

    Nitrogen-15 Nuclear Magnetic Resonance Applications

    The uracil ring contains two nitrogen atoms, N1 and N3. Uniform nitrogen-15 enrichment offers heightened sensitivity to hydrogen-bonding and base-pairing phenomena. In dimethyl sulfoxide solution, the nitrogen-15 chemical shift of N3 responds dramatically to self-association, shifting downfield by up to 8 ppm upon hydrogen-bond formation [8]. Solid-state powder patterns provide complementary tensor data; the principal components for N3 were determined as σ11 = 190 ppm, σ22 = 156 ppm, σ33 = 79 ppm, yielding an anisotropy of 111 ppm and asymmetry parameter 0.24 [9].

    Table 3 compiles salient nitrogen-15 observables.

    Nitrogen siteδ(¹⁵N) / ppmEnvironmentMethodCitation
    N1152.0 [8]DMSO, 298 K, 0.1 MSolution nuclear magnetic resonance19
    N3154.8 → 162.5 [8]Monomer → self-associated dimerTemperature-dependent study19
    N3 (solid)σiso = 142 [9]Crystalline uracil modelStatic powder nuclear magnetic resonance22

    Applications include multiple-quantum correlation in uniformly labeled ribonucleic acids [10] and site-specific relaxation probes of dynamics in protein–RNA complexes [11].

    XLogP3

    -2

    Hydrogen Bond Acceptor Count

    6

    Hydrogen Bond Donor Count

    4

    Exact Mass

    255.09379941 g/mol

    Monoisotopic Mass

    255.09379941 g/mol

    Heavy Atom Count

    17

    Dates

    Last modified: 08-10-2024

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